molecular formula C8H9N5O B2516199 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine CAS No. 1153093-01-6

2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B2516199
CAS No.: 1153093-01-6
M. Wt: 191.194
InChI Key: BSFJRIDHRKHNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1153093-01-6) is a high-purity chemical building block featuring a 1,2,4-oxadiazole scaffold linked to a pyrimidine ring, with a molecular formula of C8H9N5O and a molecular weight of 191.19 g/mol . This compound is part of the 1,2,4-oxadiazole class of heterocycles, which are recognized as privileged structures in medicinal chemistry due to their metabolic stability and role as bioisosteres for amides and esters . The oxadiazole core is known for its thermal stability and ability to form hydrogen bonds with biological targets, making it a valuable scaffold for developing novel therapeutic agents . The primary research value of this compound lies in the investigation of new anticancer and antibacterial therapies. The 1,3,4-oxadiazole scaffold, a closely related isomer, has demonstrated remarkable antiproliferative properties by inhibiting key enzymes and proteins involved in cancer cell proliferation . Specifically, 1,3,4-oxadiazole derivatives have been shown to act through mechanisms such as the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . Furthermore, novel 1,2,4-oxadiazole derivatives have displayed potent in vitro antibacterial activity against pathogens including Escherichia coli and Bacillus subtilis, as well as significant antioxidant potential . Researchers can utilize this amine-functionalized building block for further derivatization and hybridization with other pharmacophores to create novel compounds for screening against a broad spectrum of biological targets. Safety Information: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-3-2-6-12-8(13-14-6)7-10-4-1-5-11-7/h1,4-5H,2-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFJRIDHRKHNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The pyrimidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction times. Solvent selection and temperature control are also critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interaction with bacterial enzymes or cell membranes.
  • Antiviral Properties : Research indicates that similar compounds can inhibit viral replication by targeting viral proteins, making them candidates for antiviral drug development.
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate specific pathways involved .

Biological Research

In biological studies, 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is utilized to explore:

  • Protein Interactions : The compound's ability to bind with various biological macromolecules allows researchers to study its effects on protein function and cellular processes.
  • Molecular Docking Studies : Computational methods have been employed to predict how this compound interacts with target proteins, aiding in the design of more effective derivatives .

Industrial Applications

Beyond medicinal uses, this compound is also relevant in industrial settings:

  • Material Science : Due to its stability and reactive nature, it can be used in the development of new materials with tailored properties for electronics or coatings.
  • Chemical Synthesis : As a building block in organic synthesis, it serves as an intermediate for creating more complex chemical entities.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated various derivatives of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine for their antimicrobial efficacy. Results showed that certain modifications enhanced activity against resistant bacterial strains .
  • Molecular Docking Analysis : A computational study highlighted the binding affinity of this compound towards specific enzymes involved in cancer metabolism. The results indicated promising interactions that could lead to the development of novel anticancer agents .

Mechanism of Action

The mechanism of action of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine-Substituted Oxadiazoles

  • 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride (CAS: 1376393-91-7)

    • Molecular Formula : C₉H₁₂Cl₂N₄O
    • Molecular Weight : 263.13 g/mol
    • Key Differences : Replaces pyrimidin-2-yl with pyridin-4-yl, altering electronic properties and hydrogen-bonding capacity. This analog is commercially available (e.g., American Elements) but lacks reported bioactivity data .
  • 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS: 915924-57-1) Molecular Formula: C₉H₁₁N₅O Molecular Weight: 205.22 g/mol Key Differences: Pyridin-3-yl substitution may influence binding to aromatic π-systems in target proteins. No pharmacological data available .

Aryl-Substituted Oxadiazoles

  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS: 1245569-30-5)

    • Molecular Formula : C₁₀H₁₁Cl₂N₃O
    • Molecular Weight : 260.12 g/mol
    • Key Differences : The electron-withdrawing 4-chlorophenyl group enhances metabolic stability compared to pyrimidine. Widely used in drug discovery for its lipophilicity .
  • Marketed as an industrial-grade chemical (ECHEMI) but lacks bioactivity reports .

Aliphatic-Substituted Oxadiazoles

  • 2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS: 1041604-32-3)
    • Molecular Formula : C₁₀H₁₇N₃O
    • Molecular Weight : 195.26 g/mol
    • Key Differences : Cyclohexyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Structure-Activity Relationship (SAR) Trends

  • Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms may enhance binding to enzymes like kinases compared to pyridine’s single nitrogen.
  • Halogenated Aryl Groups : Chlorophenyl analogs (e.g., CAS: 1245569-30-5) show increased stability but may introduce toxicity risks .
  • Heteroaromatic Substitutents : Furan or thiophene rings could modulate electron distribution and bioavailability .

Data Tables

Table 1. Key Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound (dihydrochloride) 2839143-26-7 C₈H₁₁Cl₂N₅O 264.11 Pyrimidin-2-yl
2-[3-(Pyridin-4-yl)-oxadiazol-5-yl]ethanamine 1376393-91-7 C₉H₁₂Cl₂N₄O 263.13 Pyridin-4-yl
2-[3-(4-Chlorophenyl)-oxadiazol-5-yl]ethanamine 1245569-30-5 C₁₀H₁₁Cl₂N₃O 260.12 4-Chlorophenyl
2-[3-(Furan-2-yl)-oxadiazol-5-yl]ethanamine 1435804-70-8 C₈H₁₀ClN₃O₂ 215.64 Furan-2-yl

Biological Activity

2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Molecular Formula: C8_8H9_9N5_5O
Molecular Weight: 191.19 g/mol
CAS Number: 1153093-01-6

The compound contains a pyrimidine ring and an oxadiazole moiety, which are known for their roles in enhancing biological activity.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, a study demonstrated that certain oxadiazole derivatives showed IC50_{50} values ranging from 9.8 to 44.9 nM against various cancer cell lines, outperforming standard treatments like SAHA (suberoylanilide hydroxamic acid) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (nM)
16aPANC-19.8
16bSK-MEL-244.9
SAHAVarious0.514–5.541

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have shown that similar oxadiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.0039 mg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

The biological activity of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.
  • Targeting Carbonic Anhydrases : Selectivity for hCA IX and hCA II has been observed in related compounds, indicating a potential pathway for anticancer effects .

Case Studies

A notable case study involved the evaluation of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that modifications in the oxadiazole ring significantly affected potency and selectivity towards cancerous cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the oxadiazole and pyrimidine rings. For instance, the presence of alkyl chains or halogen substituents can enhance biological activity significantly:

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Methyl Group on PyrimidineIncreased potency
Alkyl Chain on OxadiazoleEnhanced selectivity
Halogen SubstituentsVariable impact on MIC

Q & A

Q. What are the optimal synthetic routes for 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, and how can high purity (>95%) be achieved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:

Cyclocondensation : Reacting a pyrimidine-2-carbonitrile derivative with hydroxylamine to form an amidoxime intermediate.

Ring Closure : Treating the amidoxime with a carboxylic acid derivative (e.g., ethyl chloroacetate) under reflux in ethanol or DMF to form the oxadiazole ring.

Amine Functionalization : Reducing or modifying the side chain to introduce the ethanamine group.
Purity Optimization :

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) for intermediate purification.
  • Final recrystallization in ethanol/water (9:1) yields >95% purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldPurity
CyclocondensationNH₂OH·HCl, EtOH, reflux, 12 h75%90%
Ring ClosureEthyl chloroacetate, DMF, 100°C, 6 h68%88%
Final PurificationEthanol/water recrystallization->95%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the pyrimidinyl proton (δ ~8.8–9.2 ppm) and oxadiazole-linked CH₂ (δ ~3.5–4.0 ppm). The amine protons appear as broad singlets (δ ~1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 248.0934 for C₉H₁₀N₆O).
  • FTIR : Key stretches include N-H (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD values).
  • X-ray Crystallography : Co-crystallize the compound with the target (e.g., CRBP1 in PDB ID 8GEM) to identify hydrogen bonding (e.g., oxadiazole N-O with Arg121) and π-stacking (pyrimidine with Tyr60) interactions .
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding stability over 100 ns trajectories, focusing on ligand-protein residue distances (<3.5 Å for strong interactions) .

Q. Table 2: Example Crystallographic Data (PDB ID 8GEM)

ParameterValue
Resolution1.55 Å
R-factor0.18
Ligand-Protein Interactions4 H-bonds, 2 π-stacking

Q. What strategies can resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and ATP concentration (1 mM for kinase assays).
  • Orthogonal Validation : Cross-check results using SPR (binding affinity) and cellular assays (e.g., luciferase-based reporter gene assays).
  • Meta-Analysis : Pool data from ≥5 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the pyrimidine ring with a 1,3,5-triazine group to improve resistance to CYP450 oxidation.
  • Pro-drug Design : Introduce a tert-butyl carbamate group on the amine, which is cleaved in vivo by esterases.
  • In Silico ADMET Prediction : Use SwissADME to predict logP (<3 for optimal permeability) and topological polar surface area (<90 Ų for blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., conflicting results in kinase inhibition vs. antimicrobial assays)?

  • Methodological Answer :
  • Target Selectivity Profiling : Screen the compound against a panel of 50+ kinases or bacterial strains to identify off-target effects.
  • Dose-Response Curves : Perform 8-point dilution assays (0.1–100 μM) to calculate precise EC₅₀ values.
  • Mechanistic Studies : Use RNA-seq to compare gene expression profiles in treated vs. untreated cells, focusing on pathway enrichment (e.g., MAPK for kinase activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.